

# Application of gp120 in HIV Vaccine Prime-Boost Strategies: Application Notes and Protocols

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## Compound of Interest

Compound Name: gp120-IN-2

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Audience: Researchers, scientists, and drug development professionals.

## Application Notes

The HIV-1 envelope glycoprotein, gp120, is essential for the virus to enter host cells by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4).[1][2][3] This critical role makes it a primary target for vaccine development, particularly for eliciting neutralizing antibodies.[2][4] However, the high variability of gp120 and its dense glycan shield pose significant challenges to developing a broadly effective vaccine.[1][4]

Prime-boost strategies have emerged as a promising approach to enhance the magnitude, breadth, and quality of the immune response against challenging targets like the HIV envelope.[5][6][7] This approach involves priming the immune system with one type of vaccine vector (e.g., DNA or a viral vector) and boosting with another, often a recombinant protein like gp120, to induce both robust cellular and humoral immunity.[5][8] Heterologous prime-boost regimens, which use different vectors for priming and boosting, are often considered more effective than homologous strategies.[5][8][9]

The landmark RV144 clinical trial, which showed a modest 31.2% efficacy, utilized a canarypox vector (ALVAC) prime and a recombinant gp120 protein boost (AIDSVAX B/E).[10][11] Analysis of this trial suggested that antibodies targeting the V1V2 loop of gp120, along with antibody-dependent cellular cytotoxicity (ADCC), correlated with a reduced risk of infection, highlighting the potential of non-neutralizing antibodies in vaccine-mediated protection.[7][12][13]

Subsequent research has explored various combinations, including DNA priming, different viral vectors, and various adjuvants to improve upon these results.[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Key Prime-Boost Strategies Involving gp120

- **Viral Vector Prime - gp120 Protein Boost:** This is the most clinically advanced strategy. The priming agent is a non-replicating virus (e.g., canarypox, vaccinia virus, adenovirus) engineered to express HIV antigens, including gp120.[\[5\]](#)[\[14\]](#)[\[17\]](#) This phase is designed to elicit strong T-cell responses and prime B-cells. The boost with a recombinant gp120 protein, typically formulated with an adjuvant like alum or MF59, is intended to amplify and mature the antibody response.[\[16\]](#)[\[17\]](#)
- **DNA Prime - gp120 Protein Boost:** This strategy uses a DNA plasmid encoding gp120 (and often other HIV antigens like Gag) for the prime.[\[15\]](#)[\[18\]](#) DNA priming is considered very safe and effective at inducing cellular immunity.[\[7\]](#)[\[19\]](#) The gp120 protein boost then focuses the immune response on generating high-titer binding and neutralizing antibodies.[\[19\]](#)[\[20\]](#) The use of adjuvants like QS-21 with the protein boost is critical for enhancing the antibody response.[\[21\]](#)[\[22\]](#)

## Summary of Immunogenicity Data from Key Studies

The following tables summarize quantitative data from representative preclinical and clinical studies investigating gp120-based prime-boost vaccines.

Table 1: Human Clinical Trial Immunogenicity Data

Trial Name / Regimen	Prime	Boost	Adjuvant	Key Humoral Responses (at peak)	Key Cellular Responses	Reference(s)
RV144	4x ALVAC-HIV (vCP1521) expressing Env, Gag, Pro	2x AIDSVAX B/E (gp120)	Alum	IgG binding to V1V2 correlated with decreased infection risk. Plasma IgA binding to Env correlated with increased risk.	Modest CD4+ T-cell responses detected.	<a href="#">[10]</a> <a href="#">[13]</a> <a href="#">[15]</a>
HVTN 105	4x DNA-HIV-PT123 (Clade C gp140)	2x AIDSVAX B/E (gp120)	Alum	95-100% of participants developed binding antibodies to gp120 and V1V2 scaffolds.	CD4+ T-cell responses detected in 32-64% of participants . No significant CD8+ responses.	<a href="#">[15]</a>
DP6-001	3x Polyvalent DNA (5 gp120s from clades A,	2x Polyvalent gp120 Protein	QS-21	High titers of gp120-specific IgG. Sera showed reactivity against a	90-100% of volunteers had positive Env-specific IFN-γ	<a href="#">[21]</a> <a href="#">[23]</a>

	B, C, E + Gag)			wide range of heterologo us gp120 antigens.	ELISPOT responses.	
HVTN 100	2x ALVAC- HIV (vCP2438)	2x ALVAC- HIV + Bivalent Clade C gp120	MF59	High IgG3 responses to consensus Env antigens.	Higher polyfunctio nal CD4+ Env responses compared to Ad26/gp14 0 regimen. No CD8+ responses.	[17]

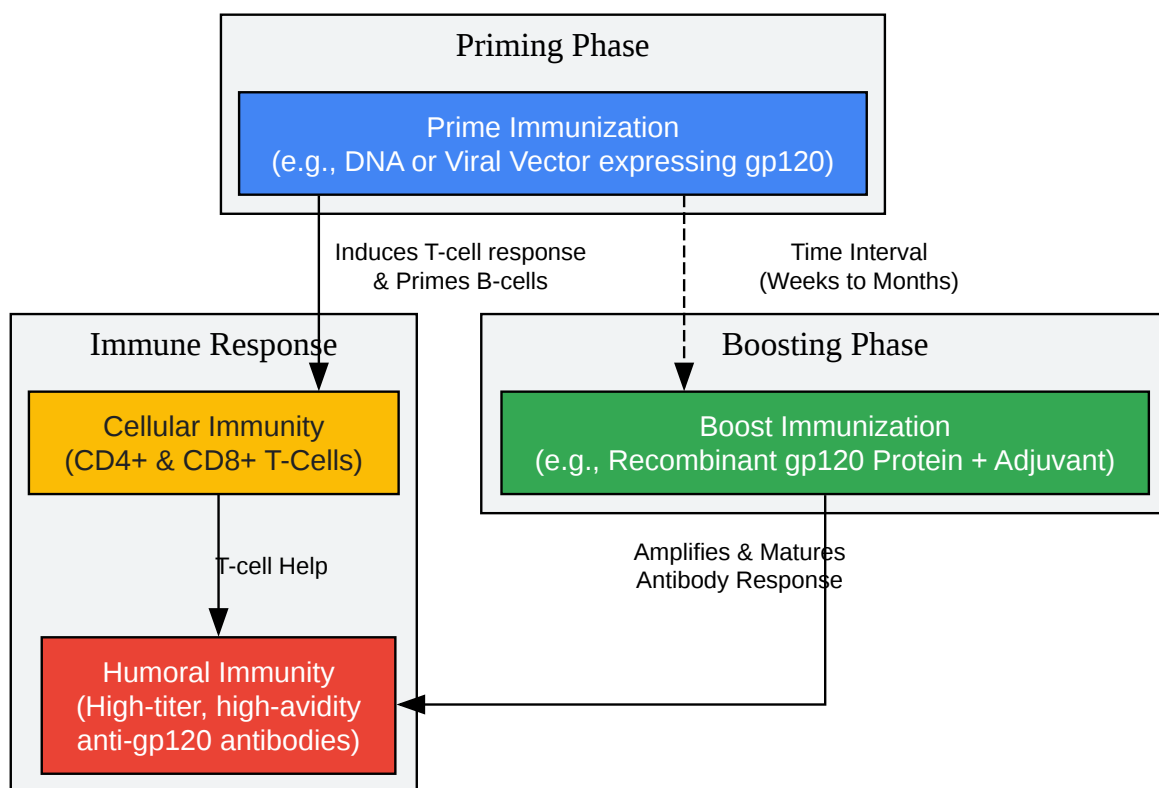
Table 2: Preclinical Animal Study Immunogenicity Data

Animal Model	Prime	Boost	Key Outcomes	Reference(s)
Rabbits	Vaccinia virus expressing CRF02_AG gp120t	Soluble homologous gp120t protein	Elicited potent binding antibodies. One animal's antibodies neutralized 81.3% (13 of 16) of heterologous tier 2 HIV-1 isolates.	[11][14]
Rabbits	DNA encoding JR-CSF gp120	Sequence-matched JR-CSF gp120 protein	Elicited potent autologous neutralizing antisera against the resistant JR-CSF primary isolate.	[20]
Rhesus Macaques	DNA encoding chemokine-fused gp120	HIV Env peptide cocktail (nasogastric)	Induced virus-reactive T-cells (proliferation, IFN $\gamma$ ELISPOT). Boosted primed T-cell immunity and induced long-term mucosal memory.	[18]
Mice	DNA expressing gp120-14K fusion protein	MVA-B viral vector	Elicited significantly higher Env-specific CD4+ and CD8+ T-cell responses compared to	[24]

homologous  
prime-boost or  
protein-  
prime/MVA-  
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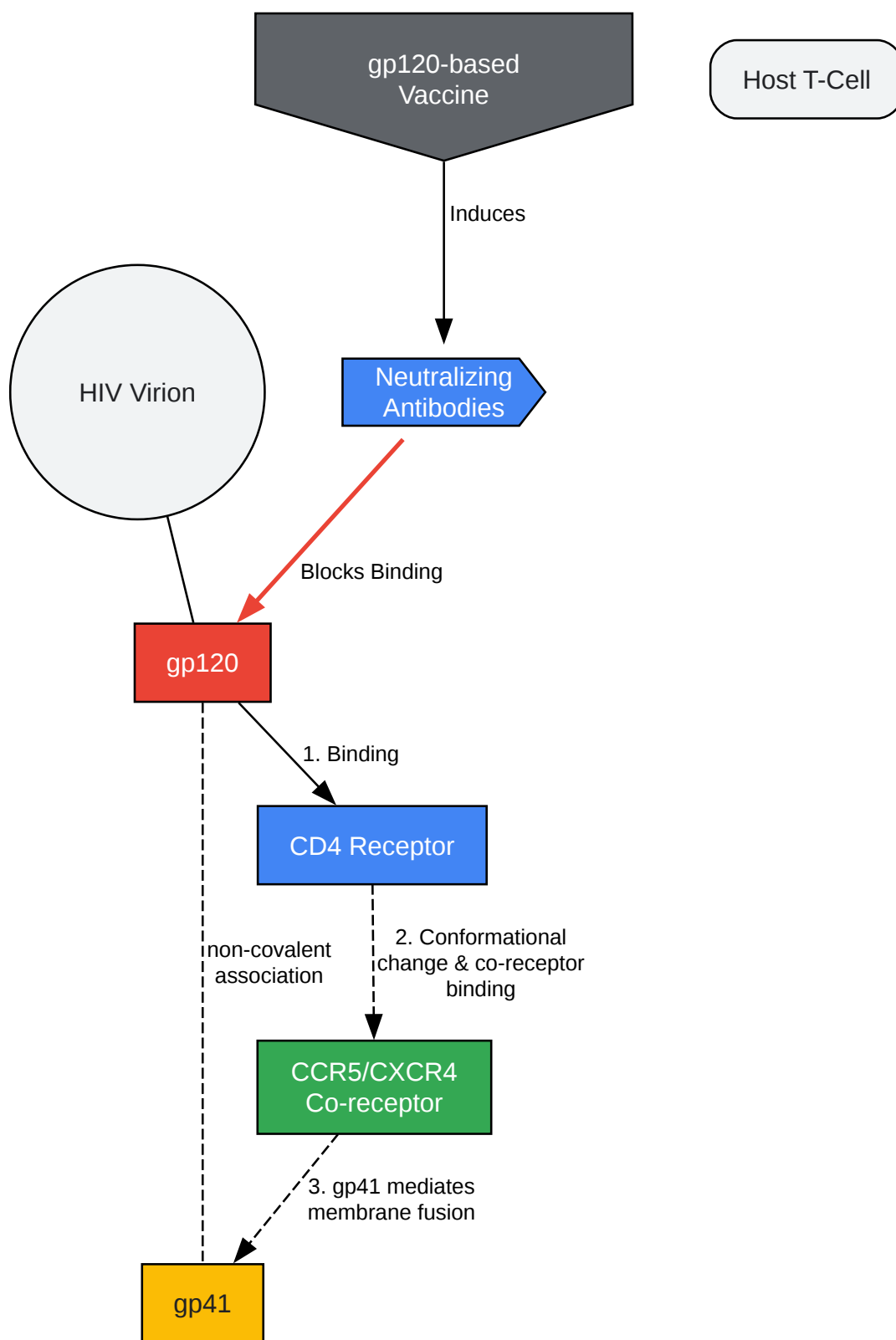
## Diagrams

### Conceptual Diagrams



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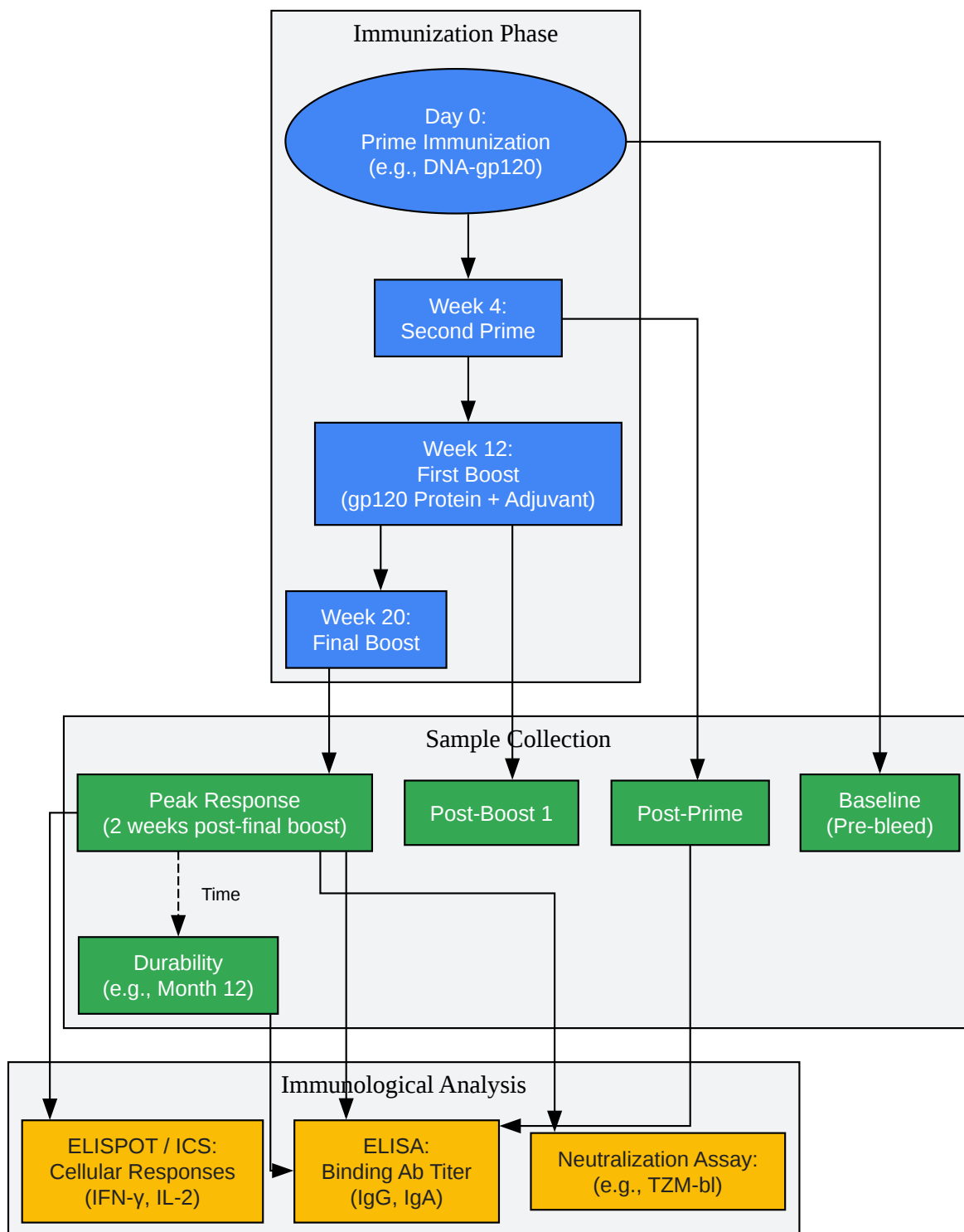
Caption: A diagram of the heterologous prime-boost vaccine strategy.



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Caption: HIV entry mechanism highlighting gp120 as a vaccine target.

## Experimental Workflow



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Caption: A typical experimental workflow for a prime-boost vaccine study.

## Experimental Protocols

These protocols are generalized from methodologies reported in multiple prime-boost studies. [11][14][15][20][21][23] Researchers should adapt them based on the specific immunogens, vectors, adjuvants, and animal models being used.

### Protocol 1: DNA Prime-Recombinant gp120 Protein Boost Immunization in Mice

Objective: To elicit HIV-1 gp120-specific humoral and cellular immune responses in BALB/c mice.

Materials:

- Priming Immunogen: Plasmid DNA encoding a codon-optimized gp120 sequence (e.g., 1 mg/mL in sterile PBS).
- Boosting Immunogen: Recombinant gp120 protein (e.g., 0.5 mg/mL in sterile PBS).
- Adjuvant: QS-21 (e.g., 1 mg/mL stock) or Alum.
- BALB/c mice (female, 6-8 weeks old).
- Syringes and needles (e.g., 28-30 gauge for intramuscular injection).
- Sterile PBS.

Procedure:

- Animal Grouping: Randomly assign mice to experimental and control groups (n=5-10 per group). Control groups may include PBS only, vector only, or protein + adjuvant only.
- Prime Immunization (Weeks 0 and 4): a. Prepare the DNA vaccine dose. For a 100 µg dose, mix 100 µL of the DNA plasmid stock with sterile PBS to the desired injection volume (e.g., 50 µL per limb). b. Anesthetize the mouse lightly. c. Administer the DNA vaccine via

intramuscular (IM) injection into the tibialis anterior muscles (50  $\mu$ L per muscle). d. Repeat the priming immunization at Week 4.

- **Boost Immunization (Weeks 12 and 20):** a. Prepare the protein boost formulation immediately before injection. For a 20  $\mu$ g protein dose with 10  $\mu$ g of QS-21 adjuvant: i. In a sterile microfuge tube, mix 40  $\mu$ L of recombinant gp120 protein stock. ii. Add 10  $\mu$ L of QS-21 adjuvant stock. iii. Add sterile PBS to a final volume of 100  $\mu$ L. iv. Mix gently by pipetting. b. Anesthetize the mouse lightly. c. Administer the 100  $\mu$ L formulation via IM injection into a single site (e.g., quadriceps muscle). d. Repeat the boosting immunization at Week 20.
- **Sample Collection:** a. Collect blood via tail vein or retro-orbital sinus at baseline (Week 0), two weeks after the second prime (Week 6), and two weeks after each boost (Weeks 14 and 22). b. At the study endpoint (e.g., Week 22), euthanize mice and harvest spleens for cellular assays. c. Process blood samples to separate sera for antibody analysis and store at -80°C.

## Protocol 2: ELISA for gp120-Specific IgG Antibodies

**Objective:** To quantify the concentration of gp120-specific IgG antibodies in immunized animal sera.

**Materials:**

- Recombinant gp120 protein (same as used for boost).
- Coating Buffer (0.05M bicarbonate buffer, pH 9.6).
- 96-well Immuno MaxiSorp plates.[\[14\]](#)
- Wash Buffer (PBS with 0.05% Tween-20, PBST).
- Blocking Buffer (PBST with 4% non-fat dry milk).
- Mouse serum samples and a known positive control serum.
- HRP-conjugated anti-mouse IgG secondary antibody.
- TMB substrate solution.

- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Microplate reader (450 nm).

#### Procedure:

- Plate Coating: a. Dilute recombinant gp120 protein to 2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted gp120 solution to each well of a 96-well plate. c. Incubate overnight at 4°C.
- Washing and Blocking: a. Wash the plate 3 times with 200 µL/well of Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at 37°C.
- Serum Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the test sera (e.g., starting at 1:100) in Blocking Buffer. c. Add 100 µL of diluted sera to the appropriate wells. Include positive and negative controls. d. Incubate for 1.5 hours at 37°C.
- Secondary Antibody Incubation: a. Wash the plate 6 times with Wash Buffer. b. Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at 37°C.
- Detection and Reading: a. Wash the plate 6 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution to each well. d. Read the optical density (OD) at 450 nm within 30 minutes.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2-3 times the mean OD of negative control wells).

## Protocol 3: TZM-bl Pseudovirus Neutralization Assay

Objective: To measure the ability of serum antibodies to neutralize HIV-1 entry into target cells.

#### Materials:

- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

- HIV-1 Env-pseudotyped virus stock.
- Heat-inactivated test sera.
- Growth medium (DMEM with 10% FBS, penicillin/streptomycin).
- DEAE-Dextran.
- Luciferase assay reagent (e.g., Bright-Glo).
- Luminometer.

#### Procedure:

- Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of growth medium. Incubate overnight at  $37^\circ\text{C}$ , 5%  $\text{CO}_2$ .
- Virus-Serum Incubation: a. Prepare serial dilutions of heat-inactivated test sera in growth medium. b. In a separate 96-well plate, mix 50  $\mu\text{L}$  of each serum dilution with 50  $\mu\text{L}$  of pseudovirus stock (previously titrated to yield  $\sim 150,000$  relative light units, RLU). c. Include virus-only (no serum) and cells-only (no virus) controls. d. Incubate the serum-virus mixture for 1 hour at  $37^\circ\text{C}$ .
- Infection of TZM-bl Cells: a. Aspirate the medium from the TZM-bl cells. b. Add 100  $\mu\text{L}$  of the serum-virus mixture to the cells. Add DEAE-Dextran to a final concentration of 10-20  $\mu\text{g/mL}$  to enhance infection. c. Incubate for 48 hours at  $37^\circ\text{C}$ , 5%  $\text{CO}_2$ .
- Lysis and Luminescence Reading: a. Remove the medium from the wells. b. Lyse the cells by adding 100  $\mu\text{L}$  of luciferase assay reagent to each well and incubate for 2 minutes at room temperature. c. Transfer 100  $\mu\text{L}$  of the cell lysate to a white 96-well plate. d. Measure luminescence (RLU) using a luminometer.
- Data Analysis: a. Calculate the percent neutralization for each serum dilution using the formula:  $\% \text{ Neutralization} = 100 * [1 - (\text{RLU\_serum} - \text{RLU\_cells}) / (\text{RLU\_virus} - \text{RLU\_cells})]$  b. The neutralization titer (ID50) is defined as the reciprocal of the serum dilution that results in a 50% reduction in RLU compared to the virus-only control.

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